molecular formula C33H49N5O7S B7934412 Z-Arg(Pbf)-OH CHA

Z-Arg(Pbf)-OH CHA

Cat. No.: B7934412
M. Wt: 659.8 g/mol
InChI Key: MQTOGWJUKYUQIK-FTBISJDPSA-N
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Description

Z-Arg(Pbf)-OH CHA is a useful research compound. Its molecular formula is C33H49N5O7S and its molecular weight is 659.8 g/mol. The purity is usually 95%.
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Biological Activity

Z-Arg(Pbf)-OH CHA is a protected form of the amino acid arginine, widely utilized in peptide synthesis and biological research. This compound plays a crucial role in various biochemical applications, particularly in the synthesis of peptides and the study of enzyme interactions. This article delves into its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a Z (benzyloxycarbonyl) protecting group on the amino group and a Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the guanidino side chain. These protective groups are essential for preventing unwanted reactions during peptide synthesis.

The mechanism of action of this compound primarily involves:

  • Protection : The Z and Pbf groups shield the functional groups of arginine, allowing selective reactions during peptide bond formation.
  • Deprotection : Under specific conditions, these groups can be removed to yield free arginine residues that participate in further chemical reactions or peptide synthesis .

Biological Activity

This compound exhibits several biological activities, particularly as a substrate for various enzymes. Notably:

  • Enzyme Interactions : It has been shown to interact effectively with cathepsin B, a cysteine protease involved in protein degradation. The compound serves as a fluorogenic substrate, allowing researchers to monitor enzyme activity across different pH levels .
  • Peptide Synthesis : This compound is instrumental in synthesizing complex peptides due to its ability to form stable peptide bonds while minimizing side reactions such as δ-lactam formation .

Research Findings

Several studies have investigated the performance and applications of this compound:

  • Synthesis Efficiency : Research indicates that using N-butylpyrrolidinone (NBP) as a solvent improves the incorporation efficiency of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS). A systematic approach was developed to reduce viscosity and enhance coupling efficiency .
  • Comparative Analysis : A comparison of various arginine derivatives revealed that this compound maintains stability under TFA-based deprotection conditions while exhibiting lower rates of side reactions compared to other protecting groups like Boc and Tos .

Table 1: Stability and Reactivity Comparison of Arginine Derivatives

Compound NameDeprotection Stabilityδ-Lactam Formation RateCoupling Efficiency (%)
Fmoc-Arg(Boc)-OHModerateHigh28
Fmoc-Arg(Pbf)-OHHighModerate>99
Fmoc-Arg(NO2)-OHHighLow100

This table highlights the comparative stability and reactivity profiles of different arginine derivatives used in peptide synthesis.

Case Study 1: Enzyme Activity Monitoring

In a study examining the enzymatic activity of cathepsin B, this compound was utilized as a substrate. Results indicated that this compound effectively measured cathepsin B activity across a pH range from acidic to neutral, demonstrating its utility in biochemical assays.

Case Study 2: Peptide Synthesis Optimization

A systematic approach involving NBP solvent significantly improved the incorporation rates of Fmoc-Arg(Pbf)-OH into growing peptide chains. This method reduced side reactions and enhanced overall yield during SPPS, showcasing practical applications in peptide drug development .

Properties

IUPAC Name

cyclohexanamine;(2S)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O7S.C6H13N/c1-17-18(2)24(19(3)21-14-27(4,5)38-23(17)21)39(35,36)31-29-16-28-13-9-12-22(25(32)33)30-26(34)37-15-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,16,22,31H,9,12-15H2,1-5H3,(H,28,29)(H,30,34)(H,32,33);6H,1-5,7H2/t22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTOGWJUKYUQIK-FTBISJDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.